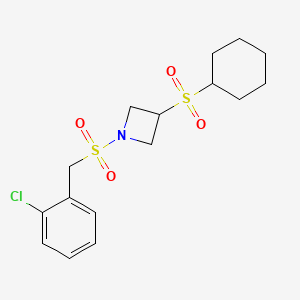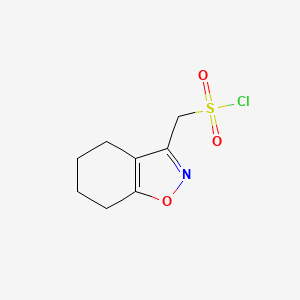
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide, also known as TRO40303, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called mitochondria-targeted compounds, which have been shown to have a range of beneficial effects on cellular function and health.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
Research into the anticonvulsant properties of hybrid compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has shown promising results. These compounds were synthesized to merge chemical fragments of known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, aiming to develop new hybrid anticonvulsant agents. Preliminary screenings in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests revealed that several synthesized compounds exhibited significant protection in half or more of the animals tested. Notably, some compounds displayed a broad spectrum of activity across preclinical seizure models, suggesting potential efficacy in treating convulsions and epilepsy (Kamiński et al., 2015), (Kamiński et al., 2016).
Spectroscopic Characterization
The structural and spectroscopic characterization of related compounds has been explored through techniques like solid-state linear-dichroic infrared (IR-LD) spectroscopy. This approach provides valuable insights into the molecular structure and dynamics, crucial for understanding the compound's interaction mechanisms and potential applications in material science (Zareva, 2006).
Cytotoxic and Anticancer Activity
A series of acyl derivatives of a similar compound system have been evaluated for their cytotoxicity and potential inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and cell division. Certain derivatives showed high efficacy against cancer cell lines resistant to doxorubicin, suggesting their potential application in designing novel anticancer agents (Gomez-Monterrey et al., 2011).
Neuropharmacology and Cognitive Function
The impact of new anticonvulsant candidates derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamide on cognitive functions and hippocampal neurogenesis has also been a subject of study. Compounds like C11 have shown efficacy in acute and chronic animal seizure models without negatively impacting neurogenesis or cognitive functions. This highlights the potential of such compounds in epilepsy treatment without the drawbacks of cognitive side effects commonly associated with many AEDs (Andres-Mach et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-14-4-2-3-5-15(14)6-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-5H,6-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGHCGGYMAPHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
![N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828574.png)

![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)
![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2828579.png)



![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)
